![molecular formula C17H14ClNO3S B2477087 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797022-24-2](/img/structure/B2477087.png)

1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chlorothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2OS and a molecular weight of 181.03 . It appears as a clear liquid that ranges in color from light orange to yellow to green .

Molecular Structure Analysis

The InChI code for 5-Chlorothiophene-2-carbonyl chloride is 1S/C5H3Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2,9H .Physical And Chemical Properties Analysis

5-Chlorothiophene-2-carbonyl chloride has a melting point of 4°C, a boiling point of 225°C, and a flash point of 89°C. Its specific gravity is 1.50 at 20°C, and its refractive index is 1.61 .Scientific Research Applications

Sigma Receptor Ligand Research

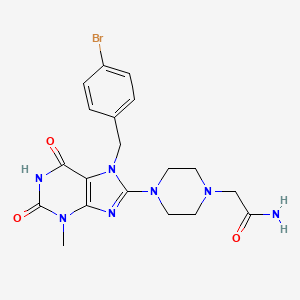

1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives have been extensively researched as sigma ligands. Spiro[isobenzofuran-1(3H),4'-piperidines] and similar derivatives are synthesized and evaluated for their sigma ligand properties. These compounds, including those related to Lu 28-179, have been demonstrated as selective sigma 2 ligands with subnanomolar affinity. Structural factors governing sigma 1/sigma 2 affinity and selectivity are a key focus of this research. The position and size of the N-substituent, as well as the presence of substituents in the benzene ring, significantly affect the affinity for sigma binding sites (Moltzen, Perregaard, & Meier, 1995).

Binding Properties for Sigma Receptors

Further research into spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines] has evaluated their binding properties for sigma receptors. Studies have identified compounds with high sigma receptor affinity and selectivity, especially those with a cyano group in position 3 of the spirocycle. These findings contribute to the understanding of sigma receptor ligands' binding properties (Maier & Wünsch, 2002).

Spirocompound Stability and Transformation

Research has also delved into the stability and transformation of related spirocompounds. Mechanistic investigations have demonstrated how diastereoisomers of certain spirocompounds equilibrate via an open ring compound, indicating the stability of the spiro form over the aromatic benzothiophene (Konieczny & Sowiński, 2009).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been an important area of study, particularly for potential applications in central nervous system agents. Various methods have been developed for the synthesis of these compounds, providing a foundation for further pharmacological evaluation (Bauer et al., 1976).

Photoreactions and Structural Studies

Photoreactions of related compounds, such as isobenzofuran-1-thiones, have been examined, leading to the formation of spiro-thietanes and tricyclic isobenzofurans. These findings contribute to the broader understanding of the chemical properties and potential applications of spirocompounds (Nishio, 1995).

Safety and Hazards

properties

IUPAC Name |

1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-14-6-5-13(23-14)15(20)19-9-7-17(8-10-19)12-4-2-1-3-11(12)16(21)22-17/h1-6H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDJQDPZLHMISS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)

![2-(1-benzyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2477018.png)

![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)

![Ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477021.png)

![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)

![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)

![6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2477027.png)